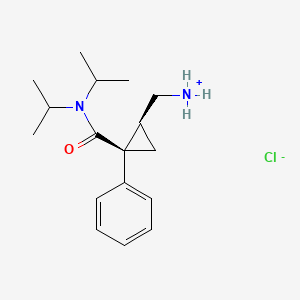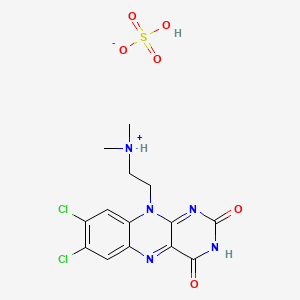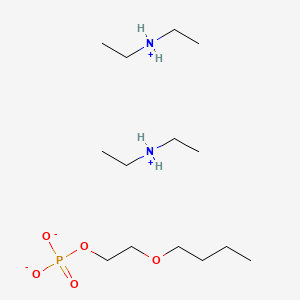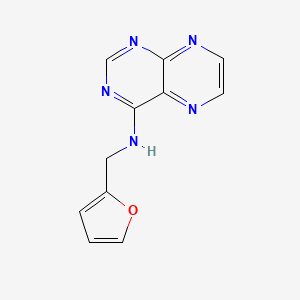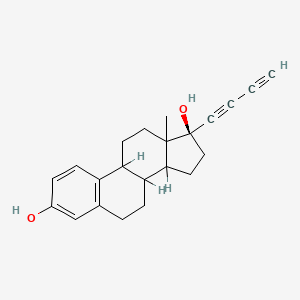
17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol is a synthetic compound belonging to the class of estrogens It is characterized by the presence of a butadiynyl group at the 17-alpha position and hydroxyl groups at the 3 and 17-beta positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable estrogen precursor, such as estrone or estradiol.
Introduction of Butadiynyl Group: The butadiynyl group is introduced at the 17-alpha position through a series of reactions, including halogenation and coupling reactions.
Hydroxylation: Hydroxyl groups are introduced at the 3 and 17-beta positions through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.
Purification: The final product is purified using techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Esters and ethers.
Scientific Research Applications
17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other estrogen derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol involves binding to estrogen receptors in target cells. This binding activates the estrogen receptor, leading to the regulation of gene expression and modulation of various cellular processes. The compound’s effects are mediated through molecular pathways involving estrogen receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with similar structural features but lacking the butadiynyl group.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing by the presence of an ethinyl group at the 17-alpha position.
Mestranol: Another synthetic estrogen used in contraceptives, with a methoxy group at the 3 position.
Uniqueness
17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol is unique due to the presence of the butadiynyl group at the 17-alpha position, which imparts distinct chemical and biological properties compared to other estrogens. This structural modification may enhance its stability, binding affinity, and specificity for estrogen receptors, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
2010-52-8 |
|---|---|
Molecular Formula |
C22H24O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(17S)-17-buta-1,3-diynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C22H24O2/c1-3-4-11-22(24)13-10-20-19-7-5-15-14-16(23)6-8-17(15)18(19)9-12-21(20,22)2/h1,6,8,14,18-20,23-24H,5,7,9-10,12-13H2,2H3/t18?,19?,20?,21?,22-/m0/s1 |
InChI Key |
YKHYOSGGOQYSIW-BLJKDTPWSA-N |
Isomeric SMILES |
CC12CCC3C(C1CC[C@]2(C#CC#C)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#CC#C)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
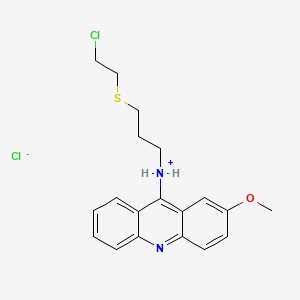
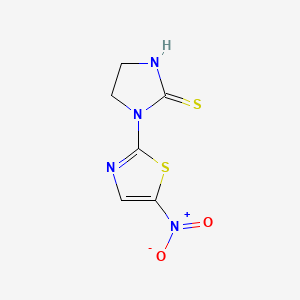
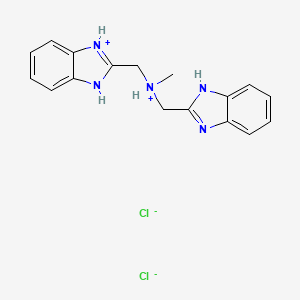

![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)
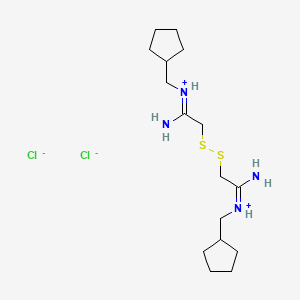
![4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol](/img/structure/B13737168.png)
